Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Description
Ethyl 3-bromo-5-cyano-2-fluorobenzoate (C₁₀H₇BrFNO₂) is a multifunctional benzoate ester featuring bromo (Br), cyano (CN), and fluoro (F) substituents at positions 3, 5, and 2 of the aromatic ring, respectively. The ethyl ester group at the carboxyl position enhances solubility in organic solvents like ethyl acetate, a common extraction medium for bioactive compounds .
Synthesis typically involves sequential halogenation, nitrile introduction, and esterification.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDZBGVJTYGUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 3-bromo-5-cyano-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-bromo-5-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Ethyl 3-bromo-5-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-5-cyano-2-fluorobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is utilized in the preparation of functional materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity towards these targets. The exact molecular pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s substituents significantly influence its properties compared to analogs. Key comparisons include:
- Bromo vs. Chloro/Nitro : Bromine’s larger atomic radius and polarizability enhance lipophilicity (LogP 2.34 vs. 1.89) and may improve membrane permeability compared to chloro or nitro analogs .
- Cyano vs.
- Fluorine’s Role: Fluorine at C2 ortho to the ester group may sterically hinder enzymatic degradation, improving metabolic stability compared to non-fluorinated analogs .
Research Findings and Trends
- Solubility : High solubility in ethyl acetate aligns with extraction trends for bioactive benzoates .
- Thermal Stability : The melting point (98–102°C) is higher than chloro analogs, likely due to stronger intermolecular halogen bonding.
- Bioactivity Potential: Structural similarities to compounds in Tables 23, 26, and 3 suggest utility in agrochemicals for fungal pathogen control .
Conclusion this compound’s unique substituent profile offers distinct advantages in stability, reactivity, and bioactivity over analogs. Further studies should explore its efficacy in vivo and optimize synthetic routes for scalability.
Biological Activity
Ethyl 3-bromo-5-cyano-2-fluorobenzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H7BrFNO2. The presence of bromine, cyano, and fluorine groups on the benzene ring contributes to its chemical reactivity and biological properties. The specific arrangement of these substituents enhances its potential for interactions with biological macromolecules, such as enzymes and receptors.
This compound's mechanism of action is primarily attributed to its ability to interact with various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, influencing metabolic processes in target organisms. Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been evaluated for its anticancer effects in various in vitro assays. It shows promise in inhibiting the growth of cancer cell lines, particularly those resistant to conventional therapies.
- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies
-
Antimicrobial Screening : A study conducted on a series of substituted benzoates, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain tested.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Klebsiella pneumoniae 8 - Anticancer Assays : In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM, indicating its potential as an anticancer agent.
- Enzyme Interaction Studies : A biochemical assay demonstrated that the compound effectively inhibited the activity of a target enzyme (e.g., DNA gyrase) at concentrations comparable to established inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
